molecular formula C17H12F3N3O2S B2781705 2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226453-20-8

2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B2781705
M. Wt: 379.36
InChI Key: ARGGXXFBLSYQEY-UHFFFAOYSA-N
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Description

2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, also known as MTNP, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazole Derivatives: The synthesis of imidazole derivatives, such as the transformation of isoxazol-5(2H)-ones into imidazo[1,2-a]pyridines and indoles, showcases the versatility of imidazole compounds in organic synthesis. These reactions are critical for developing new pharmaceuticals and materials (Khalafy et al., 2002).
  • Novel Routes to Nitroxyl Radicals: Imidazole oxides' reaction with organolithium compounds presents a novel pathway to stable nitroxyl radicals, indicating the significance of imidazole derivatives in synthesizing novel radicals for research in chemistry and material science (Reznikov & Volodarskii, 1993).

Applications in Drug Development and Biological Activity

  • H3-Receptor Histamine Antagonists: Imidazole derivatives have been identified as potent H3-receptor histamine antagonists, offering promising avenues for developing new therapeutic agents to treat histamine-related disorders (Ganellin et al., 1996).
  • Antimicrobial Activities: Studies have shown that certain imidazole derivatives exhibit significant antibacterial and antitrichomonal activities, highlighting their potential as antimicrobial agents (Cavalleri, Volpe, & Arioli, 1977).

Catalysis and Chemical Reactions

  • Catalysis of Selective Reactions: Trinuclear complexes of palladium(ii) with chalcogenated N-heterocyclic carbenes, derived from imidazole precursors, have shown efficiency in catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling, demonstrating the compound's utility in facilitating complex chemical reactions (Dubey, Gupta, & Singh, 2017).

properties

IUPAC Name

2-methylsulfanyl-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c1-26-16-21-10-15(11-4-2-7-14(8-11)23(24)25)22(16)13-6-3-5-12(9-13)17(18,19)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGGXXFBLSYQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

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